N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5/c1-27-14-23(32-15-17-4-7-18(25)8-5-17)20(28)13-19(27)24(29)26-11-10-16-6-9-21(30-2)22(12-16)31-3/h4-9,12-14H,10-11,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGOKOKUVXAKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that belongs to the class of dihydropyridine derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C20H22FN3O4
- Molecular Weight: 399.426 g/mol
- IUPAC Name: this compound
This structure features a dihydropyridine core, which is crucial for its biological activity. The presence of methoxy and fluorobenzyl groups enhances its lipophilicity and potential receptor interactions.
Dihydropyridines are known primarily for their role as calcium channel blockers; however, this specific compound may exhibit multiple mechanisms:
- Calcium Channel Modulation: The dihydropyridine ring can interact with voltage-gated calcium channels, leading to vasodilation and reduced cardiac workload.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation pathways, similar to other compounds in this class .
- Receptor Binding: The unique substituents on the phenyl groups may facilitate binding to various receptors, potentially influencing neurotransmitter release or cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of dihydropyridines can exhibit anticancer properties. For instance:
- A related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration .
- The ability to inhibit specific kinases suggests potential applications in targeting cancer cell proliferation.
Cardiovascular Effects
Due to its structural similarity to known calcium channel blockers:
- It may exert antihypertensive effects by relaxing vascular smooth muscle.
- Studies on related compounds have shown efficacy in reducing blood pressure and improving cardiac function .
Neuroprotective Effects
Emerging evidence suggests that dihydropyridines can also offer neuroprotective benefits:
- They may reduce oxidative stress and inflammation in neuronal cells.
- Potential applications include treatment strategies for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of related dihydropyridines; found significant inhibition of tumor growth in xenograft models. |
| Study 2 | Evaluated cardiovascular effects; demonstrated dose-dependent reduction in blood pressure in hypertensive animal models. |
| Study 3 | Assessed neuroprotective properties; showed reduced neuronal apoptosis in models of oxidative stress. |
Comparison with Similar Compounds
Key Observations
Core Structure Differences: The target compound uses a 1,4-dihydropyridine core, which is distinct from the dihydropyrimidinone scaffolds in –3. Dihydropyridines are often associated with calcium channel modulation, whereas dihydropyrimidinones exhibit diverse bioactivities (e.g., antiviral, anti-inflammatory) . YT-6-2 () has a phenoxypropanolamine backbone, emphasizing aryl ether linkages rather than heterocyclic cores.
Synthetic Strategies: The target compound likely requires sequential functionalization (e.g., Mitsunobu reaction for ether formation, amide coupling), contrasting with the one-pot Biginelli reaction used for dihydropyrimidinones . YT-6-2 synthesis employs K₂CO₃-mediated alkylation under heating (80°C), similar to the 4-fluorobenzyloxy group introduction in the target compound’s intermediate (B1 in ) .
Catalyst and Yield: Dihydropyrimidinones achieve high yields (80–90%) using FeCl₃ or ionic liquids, which are environmentally favorable compared to traditional HCl-catalyzed methods . The target compound’s synthesis lacks yield data, but intermediates like B1 () achieve 72.8% yield under similar alkylation conditions .
Substituent Effects: The 4-fluorobenzyloxy group (common in the target compound and YT-6-2) enhances metabolic stability and binding affinity via fluorine’s electronegativity and lipophilicity. 3,4-Dimethoxyphenethyl in the target compound may improve solubility or receptor interaction compared to simpler alkyl/aryl groups in dihydropyrimidinones.
Research Findings and Implications
- Synthetic Efficiency: Multi-step syntheses (e.g., target compound) are less atom-economical than one-pot methods (e.g., Biginelli reaction) but allow precise control over complex substituents .
- Catalyst Innovation: Ionic liquids () and FeCl₃ () offer greener alternatives to classical acid catalysis, reducing waste and reaction times.
- Structural Optimization : The target compound’s hybrid structure (dihydropyridine + aryl ether) may combine the bioactivity of both motifs, though further pharmacological profiling is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
